Loxapine hydrochloride
Descripción general
Descripción
Loxapine is an antipsychotic used in psychiatry for over 40 years with a well-established profile . It is a dibenzoxazepine tricyclic antipsychotic agent, available for oral, intramuscular, and inhalatory administration . It is primarily used in the treatment of schizophrenia . The medicine is a member of the dibenzoxazepine class and structurally very similar to clozapine .
Molecular Structure Analysis
Loxapine has a complex molecular structure. Its IUPAC name is 8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine . The molecular formula of Loxapine Hydrochloride is C18H19Cl2N3O .Physical and Chemical Properties Analysis
Loxapine is a dibenzoxazepine compound . Its average molecular weight is 327.808 g/mol . Unfortunately, the available literature does not provide more detailed physical and chemical properties of this compound.Aplicaciones Científicas De Investigación
Disposition and Metabolism in Brain Regions
Loxapine, an antipsychotic drug, is metabolized into several active metabolites with different pharmacological properties. A study by Wong, Wo, and Zuo (2012) developed a method for quantifying loxapine and its metabolites in rat brain tissues, plasma, and cerebrospinal fluid (CSF). This method facilitates both preclinical and clinical investigations into the roles of loxapine and its metabolites in neurotherapeutics (Wong, Wo, & Zuo, 2012).
Quantification in Human Plasma
Meng et al. (2017) developed a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to determine loxapine and its metabolites in human plasma. This method aids in supporting clinical development by addressing challenges like poor chromatography and inadequate sensitivity (Meng et al., 2017).
Efficacy in Treating Agitation
Popovic, Nuss, and Vieta (2015) highlighted that loxapine's antipsychotic efficacy is similar to other typical or atypical antipsychotics. Inhaled loxapine was developed for acute treatment in agitation associated with schizophrenia or bipolar disorder, offering an innovative and rapid option (Popovic, Nuss, & Vieta, 2015).
Inhalation Powder for Bipolar Disorder or Schizophrenia
Keating (2013) reviewed the use of loxapine inhalation powder (Adasuve®) for acute treatment of agitation in patients with bipolar disorder or schizophrenia. This method of delivery achieves rapid plasma concentrations and is generally well-tolerated, representing a novel treatment option for acute agitation (Keating, 2013).
Clinical Trials and Pharmacometric Analysis
Dong et al. (2017) explored loxapine for inhalation in pediatric studies. They developed a clinical trial protocol to support a Phase I pharmacokinetic study in children and adolescents. This work indicates how modeling and simulation can assist in designing clinical trials for safe and effective doses in younger populations (Dong et al., 2017).
Safety and Efficacy in Agitation Treatment
Currier and Walsh (2013) reviewed the safety and efficacy of inhaled loxapine in healthy patients and those with pulmonary compromise. Their review discusses the limitations of the current evidence base and necessary safeguards for use in psychiatric acute care settings (Currier & Walsh, 2013).
Pharmacokinetics in Healthy Volunteers
Spyker, Munzar, and Cassella (2010) conducted a randomized, double-blind, placebo-controlled, dose escalation study to determine the pharmacokinetic characteristics of inhaled loxapine aerosol in healthy volunteers. Their findings indicate that inhalation represents a safe, well-tolerated means for rapidly achieving therapeutic plasma concentrations of loxapine (Spyker, Munzar, & Cassella, 2010).
Comparing Loxapine with Clozapine
Shrestha et al. (2021) discussed the importance of loxapine in psychiatric disorders when clozapine is not effective. They presented a case series highlighting loxapine's role in controlling psychotic symptoms and improving medication compliance (Shrestha et al., 2021).
Systematic Review in Schizophrenic Patients
Halim and Puri (2021) conducted a systematic review on loxapine, exploring its use in neuroleptic disorders. They highlighted the need for rapid-acting treatments with better patient tolerance and compliance (Halim & Puri, 2021).
Overview of Loxapine Inhalation for Rapid Tranquillization
Parker (2014) provided an overview of loxapine's recent licensing in the UK for managing agitation in adults with schizophrenia or bipolar affective disorder. This article helps consider its place in regular clinical practice (Parker, 2014).
Rapid Acute Treatment in Schizophrenia
Lesem et al. (2011) evaluated inhaled loxapine as a rapid-acting, non-injection, acute treatment for agitation in schizophrenia. Their study found that inhaled loxapine provided rapid improvement in agitated patients with psychotic disorders (Lesem et al., 2011).
Efficacy and Safety in Schizophrenia and Bipolar Disorder
San et al. (2018) compared the efficacy and safety of inhaled loxapine with intramuscular antipsychotic aripiprazole in acutely agitated patients with schizophrenia or bipolar I disorder. Their findings supported inhaled loxapine as a first-line option for managing acute agitation (San et al., 2018).
Pharmacokinetics and Smoking Effects
Takahashi et al. (2014) investigated the effects of smoking on the pharmacokinetics of inhaled loxapine. Their study concluded that inhaled loxapine does not require dosage adjustment based on smoking behavior (Takahashi et al., 2014).
Safety and Hazards
Loxapine can temporarily lower the number of white blood cells in your blood, increasing the chance of getting an infection . It’s important to avoid people with infections while taking this medication . In handling the compound, one should avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
Propiedades
IUPAC Name |
8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O.ClH/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18;/h2-7,12H,8-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXBVMKACNEMKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1977-10-2 (Parent) | |
Record name | Loxapine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054810230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70203304 | |
Record name | Loxapine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54810-23-0 | |
Record name | Loxapine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054810230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Loxapine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LOXAPINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376MYL4MAL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.